molecular formula C15H13N3 B034617 1-Benzhydryl-1,2,4-triazole CAS No. 102993-98-6

1-Benzhydryl-1,2,4-triazole

Cat. No.: B034617
CAS No.: 102993-98-6
M. Wt: 235.28 g/mol
InChI Key: JSUBMVCFGBTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzhydryl group attached to the 1-position of the 1,2,4-triazole ring. The molecular formula of this compound is C15H13N3, and it has a molecular weight of 235.28 g/mol .

Preparation Methods

The synthesis of 1-Benzhydryl-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of benzhydryl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-1,2,4-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to its biological effects. The pathways involved in its mechanism of action include binding to active sites of enzymes and interfering with their normal function .

Comparison with Similar Compounds

1-Benzhydryl-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

1-benzhydryl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBMVCFGBTKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391793
Record name 1-benzhydryl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102993-98-6
Record name 1-benzhydryl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.